molecular formula C30H30O8 B191359 Gossypol CAS No. 303-45-7

Gossypol

Cat. No. B191359
CAS RN: 303-45-7
M. Wt: 518.6 g/mol
InChI Key: QBKSWRVVCFFDOT-UHFFFAOYSA-N
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Description

Gossypol is a polyphenolic aldehyde derived from cottonseed plants . It is found in the seeds, stem, and roots of certain plants, including the cotton plant . Gossypol interferes with sperm development and function and acts as a natural defensive chemical in the cotton plant, leading to infertility in insects .


Synthesis Analysis

Gossypol is mainly synthesized in the root system of cotton and exhibits many biological activities . A transcriptome analysis on cotton rootstocks and scions of four grafting methods found six differentially expressed enzymes in the main pathway of gossypol synthesis . These enzymes might affect the biosynthesis of gossypol .


Molecular Structure Analysis

Gossypol exists as three different tautomers: aldehyde, ketone, and lactol . There are two optical enantiomers of gossypol, (−)-gossypol and (+)-gossypol . The molecular formula of gossypol is C30H30O8 .


Chemical Reactions Analysis

Gossypol can react with amino acids and other amino compounds . The design and synthesis of pharmacologically active derivatives based on the structure of gossypol, such as gossypol Schiff bases, apogossypol, gossypolone, are thoroughly discussed .


Physical And Chemical Properties Analysis

Gossypol is a polyphenolic compound isolated from cottonseed . It is insoluble in water, very slightly soluble in petroleum ether, and soluble in ethanol, ether, chloroform, and DMF .

Scientific Research Applications

Antitumor and Anticancer Properties

Gossypol, a polyphenolic compound from cotton plants, has been extensively researched for its antitumor and anticancer properties. Studies have demonstrated its efficacy against various cancer types, including ovarian, prostate, and colon carcinomas. In ovarian cancer cells, gossypol induced apoptosis through the upregulation of LATS1, which phosphorylates YAP1, leading to significant changes in protein expression levels ((Che, Deng, Ding, 2015)). Similarly, in prostate cancer cells and prostate tumor–initiating cells, gossypol activated proteins and transcription factors involved in the mitochondrial pathway of apoptosis, notably inducing DNA damage and activating p53 ((Volate et al., 2010)). In colon carcinoma cells, gossypol not only inhibited colony-forming ability but also triggered apoptosis through the regulation of bcl-2 and Bax expression ((Wang et al., 2000)).

Applications in Precision Medicine

Gossypol's role in precision cancer medicine is noteworthy. It has been used as a novel antitumor agent, with its derivatives showing promise in targeting specific cancer types. The derivatives mainly target Bcl-2 family proteins, contributing to cell apoptosis, autophagy, cell cycle arrest, and other cellular phenomena. These effects are amplified when gossypol is combined with chemo- and radio-therapeutic treatments ((Zeng, Ma, Xu, Wu, 2019)).

Antiviral and Antioxidant Actions

Gossypol has also shown potential in antiviral and antioxidant applications. Its ability to inhibit the growth of various parasitic organisms and exhibit activity against enveloped viruses, including HIV, has been noted. Additionally, derivatives of gossypol with modified aldehyde groups retain or enhance these biological activities ((Vander Jagt, Deck, Royer, 2000)).

Telomerase Activity Suppression

In leukemia cells, gossypol has been observed to suppress telomerase activity, primarily through the downregulation of telomerase reverse transcriptase (hTERT). This effect is associated with the decrease of c-Myc expression and the inhibition of Akt activation, impacting hTERT phosphorylation and nuclear translocation ((Moon et al., 2008)).

Therapeutic Potential in Chronic Diseases

Gossypol's pharmacological properties extend to its potential use in treating chronic human diseases such as HIV, malaria, and psoriasis. Its antifertility, antioxidant, anticancer, antivirus, antiparasitic, and antimicrobial properties have been summarized, with attention to the mechanisms of activity ((Keshmiri-Neghab, Goliaei, 2014)).

Inflammatory Response Suppression

Gossypol has exhibited significant effects in suppressing inflammatory responses. In studies, it has inhibited the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and blocked key phosphorylation pathways in inflammatory cells. Its protective effects against inflammation have been demonstrated both in vitro and in vivo ((Huo et al., 2013)).

properties

IUPAC Name

7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3
Source PubChem
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InChI Key

QBKSWRVVCFFDOT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5023110
Record name Gossypol
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Molecular Weight

518.6 g/mol
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Physical Description

Solid
Record name (-)-Gossypol
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Solubility

Very soluble in methanol, ethanol, cold dioxane, diethylene glucol, ether, ethyl acetate, acetone, carbon tetrachloride, pyridine, chloroform, DMF, lipds. Freely soluble (with slow desomposition) in dilute aqueous solutions of ammonia and sodium carbonate. Slightly soluble in glycerol, cyclohexane. Insoluble in water., Insoluble in water; soluble in alcohol
Record name Gossypol
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Mechanism of Action

...This study ... aimed to investigate the potential relationship between gossypol-induced cytotoxicity of human promyelocytic leukemia cell line (HL-60) leukemic cells and intracellular serine/threonine protein phosphatase (PP) dynamics and human telomerase reverse transcriptase (hTERT) activity. Gossypol was found to be cytotoxic in HL-60 cells with the IC(50) dose of 4.5 microM. The combination of gossypol and okadaic acid in IC(50) doses revealed the increased cytotoxicity in a time-dependent manner. Treatment of cells with gossypol has shown significant decrease in PP2A activity. The expression of the PP2A catalytic subunit was downregulated in gossypol-treated cells with 24 hours' intervals. hTERT mRNA levels were gradually decreased. In conclusion, during gossypol-induced cytotoxicity, intracellular activity and expression of PP2A was decreased as well as the activity of hTERT. The variation of hTERT activity in gossypol-treated HL-60 cells may be the potential reason for the phosphatase interaction during the gossypol treatment of leukemic cells resulting in cellular cytotoxicity., Gossypol, a cottonseed extract derivative, acts as a BH3-mimetic, binding to the BH3 pocket of antiapoptotic proteins and displacing pro-death partners to induce apoptosis. ... Since chronic lymphocytic leukemia (CLL) cells express high levels of antiapoptotic proteins that act as a survival mechanism for these replicationally quiescent lymphocytes, we investigated whether gossypol induces apoptosis in these cells and what mechanism underlies gossypol-mediated cytotoxicity. Gossypol induced cell death in a concentration- and time-dependent manner; 24-hour incubation with 30 uM gossypol resulted in 50% cell death (median; range, 10%-80%; n = 47) that was not abrogated by pan-specific caspase inhibitor. Starting at 4 hours, the mitochondrial outer membrane was significantly permeabilized (median, 77%; range, 54%-93%; n = 15). Mitochondrial outer membrane permeabiliztaion (MOMP) was concurrent with increased production of reactive oxygen species (ROS); however, antioxidants did not abrogate gossypol-induced cell death. Mitochondrial membrane permeabilization was also associated with loss of intracellular adenosine triphosphate (ATP), activation of BAX, and release of cytochrome c and apoptosis-inducing factor (AIF), which was translocated to the nucleus. Blocking AIF translocation resulted in a decreased apoptosis, suggesting that AIF contributes to gossypol-mediated cytotoxicity in CLL lymphocytes., Gossypol, a natural compound present in cottonseeds, displays antiproliferative and pro-apoptotic effects against various cancer cells. The (-)-gossypol enantiomer is a more potent inhibitor of cancer cell growth. Here, the molecular mechanisms of apoptosis induced by (-)-gossypol were studied in human prostate cancer cells. MATERIALS AND METHODS: After the prostate cancer cell DU-145 had been treated with (-)-gossypol, the trypan blue exclusion assay and DNA fragment end-labeling assay were used to stain the dead cells and to detect DNA laddering, respectively. The effects of (-)-gossypol on the expression of apoptotic-regulated gene markers in both death receptor- and mitochondria-mediated apoptotic pathways, such as the Bcl-2 family and caspase, etc., were detected by RT-PCR and Western blot analysis. To further investigate the apoptotic pathways induced by (-)-gossypol, different caspase inhibitors were used to block caspase activities and cell viability was detected by the CellTiter 96 AQueous assay in DU-145 cells. RESULTS: At a 5-10 microM dose-level, (-)-gossypol significantly enhanced apoptosis measured by DNA fragmentation. (-)-Gossypol caused apoptosis in DU-145 cells through the down-regulation of Bcl-2 and Bcl-xL and the up-regulation of Bax at the mRNA and protein levels. (-)-Gossypol also activated caspases-3, -8 and -9 and increased PARP [poly (ADP-ribose) polymerase] cleavage. Furthermore, (-)-gossypol-induced apoptosis might be due to an increase in CAD (caspase-activated deoxyribonuclease) proteins and a decrease in ICAD (inhibitor of CAD) proteins. By using caspase inhibitors, (-)-gossypol caused apoptosis via the caspase-dependent pathways. CONCLUSION: /These/ results indicated that the apoptotic processes caused by (-)-gossypol are mediated by the regulation of the Bcl-2 and caspase families in human prostate cancer cells. /The/ data also suggested that (-)-gossypol may have chemotheraputic benefits for prostate cancer patients., Development of resistance to TRAIL, an apoptosis-inducing cytokine, is one of the major problems in its development for cancer treatment. Thus pharmacological agents that are safe and can sensitize the tumor cells to TRAIL, are urgently needed. ... Whether gossypol, a BH3 mimetic that is currently in the clinic, can potentiate TRAIL-induced apoptosis /was examined/. Intracellular esterase activity, subG1 cell cycle arrest, and caspase-8, -9, and -3 activity assays revealed that gossypol potentiated TRAIL-induced apoptosis in human colon cancer cells. Gossypol also downregulated cell survival proteins (Bcl-xL, Bcl-2, survivin, XIAP, and cFLIP) and dramatically upregulated TRAIL death receptor (DR) 5 expression but had no effect on DR 4 and decoy receptors. Gossypol-induced receptor induction was not cell type-specific, as DR5 induction was observed in other cell types. Deletion of DR5 by small interfering RNA significantly reduced the apoptosis induced by TRAIL and gossypol. Gossypol's induction of the death receptor required the induction of CHOP, and thus, gene silencing of CHOP abolished gossypol-induced DR5 expression and associated potentiation of apoptosis. ERK1/2 activation but not p38 MAPK and JNK activation also was required for gossypol-induced TRAIL receptor induction; gene silencing of ERK abolished both DR5 induction and potentiation of apoptosis by TRAIL. ... Reactive oxygen species (ROS) produced by gossypol treatment was critical for TRAIL receptor induction and apoptosis potentiation. Overall, our results show that gossypol enhances TRAIL-induced apoptosis through the downregulation of cell survival proteins and the upregulation of TRAIL death receptors through the ROS-ERK-CHOP-DR5 pathway.
Record name Gossypol
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Product Name

Gossypol

Color/Form

Yellow, crystalline pigment, Exists in 3 tautomeric forms. Yellow crystals from ether

CAS RN

20300-26-9, 303-45-7, 90141-22-3
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Melting Point

184 °C (from ether); 199 °C (from chloroform); 214 °C (from ligroin), 178 - 183 °C
Record name Gossypol
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Synthesis routes and methods I

Procedure details

A second aspect of the invention relates to methods of producing (−)-gossypol acetic acid co-crystals from gossypol acetic acid starting material comprising a mixture of (+)- and (−)-gossypol. In one embodiment the gossypol acetic acid starting material comprising a mixture of (+)- and (−)-gossypol is gossypol acetic acid co-crystals. In a first step in the methods, gossypol acetic acid starting material comprising a mixture of (+)- and (−)-gossypol is derivatized via imine (Schiff base) formation with an optically active amine to form diastereomers. As used herein, the term “imine” includes other tautomers such as eneamine tautomers and stereoisomers thereof. The invention further encompasses alternative structures that may be formed from the derivatization of gossypol with an amine (e.g., an oxazolidine). In one embodiment, the optically active amine is L-phenylalanine methyl ester, S-1-methylphenethylamine, or L-phenylalaminol or the corresponding HCl salt. The derivatization may be carried out in the absence of oxygen, e.g., under a nitrogen purge. The derivatization is carried out in the presence of a nonpolar and/or polar solvent, e.g., dichloromethane and/or isopropanol, for a time period of about 0.5 to about 3 hours, e.g., about 1 hour to about 2 hours. A dehydrating agent such as sodium sulfate or a molecular sieve, e.g., type 3 Å, is then added, along with suitable reagents for buffering the reaction mix at a pH of about 5 to about 7, e.g., about 6. One suitable buffering agent is sodium bicarbonate. The reaction mixture is then stirred for at least about 15 minutes, e.g., at least about 30 minutes. The progression of the reaction may be monitored for completion. For example, the reaction mixture may be assayed for the absence of gossypol using thin layer chromatography (TLC) or preferably in real time by high pressure liquid chromatography (HPLC). If the reaction is incomplete, the pH may be adjusted back to about 6 by adding further buffering agents. The reaction is then continued for about 24 hours and again checked for completion of the reaction. After completion, the reaction mixture may be filtered to remove the solids and the solids washed with additional non-polar solvent, e.g., dichloromethane. The filtrates may then be evaporated to dryness, e.g., with a rotary evaporator with the bath set at about 30° C. to about 40° C.
[Compound]
Name
imine
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reactant
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[Compound]
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amine
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Name
imine
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[Compound]
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(+)- and (−)-gossypol
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Reaction Step Nine

Synthesis routes and methods II

Procedure details

Gossypol acetic acid was obtained from the U.S. Department of Agriculture. Analytically pure gossypol was prepared from the acetic acid adduct by the method of Campbell et al., J. Amer. Chem. Soc. 59, 1723-38(1937). In the process, the adduct is dissolved in peroxide-free ether, mixed with aqueous sodium bisulfite solution (0.4%) and heated at 50° C. The resultant solid is further purified by repeating the process and by crystallization of the final solid from a mixture of ether and petroleum ether.
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[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The mass spectrometer was a Micromass Quattro Ultima LC/MS/MS detector by Waters, and contained a triple quadrupole mass spectrometer with negative electrospray ionization. Because the HPLC did not provide the correct ionization matrix for negative electrospray ionization of the dianilino-gossypol, 0.6% NH4OH in methanol was introduced past the HPLC column at a flow rate of 0.05 mL/minute. Post-column mixing of the NH4OH in MeOH with the HPLC eluant was achieved using a mixing T-connection. In MS/MS mode, the first quadrupole was used to select 667.3 as the mass to charge ratio that represented the negative ion of dianilino-gossypol. In the second quadrupole, the 667.3 mass to charge ratio was fragmented in a collision cell. The third quadrupole was used to select the fragment ion, monoanilino-gossypol, which had a mass to charge ratio of 574.2 as a result of the loss of an aniline. Detection of the second fragment ion provides improved specificity and increased signal to noise ratios.
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Name
dianilino-gossypol
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Name
574.2
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Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Gossypol
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Gossypol
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Gossypol
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Gossypol

Citations

For This Compound
43,200
Citations
MRN Prasad, E Diczfalusy - International Journal of Andrology, 1982 - Wiley Online Library
… Gossypol is a polyphenolic compound … gossypol or gossypol acetic acid. Species differences and strain differences among rats have been reported in the antifertility action of gossypol. …
Number of citations: 135 onlinelibrary.wiley.com
K Dodou - Expert opinion on investigational drugs, 2005 - Taylor & Francis
… The biosynthesis of gossypol in the cotton plant occurs via dimerisation … gossypol functions as a natural insecticide that renders the plant resistant to pathogens and insects [3]. Gossypol …
Number of citations: 205 www.tandfonline.com
H Keshmiri-Neghab, B Goliaei - Pharmaceutical Biology, 2014 - Taylor & Francis
… to produce gossypol acetic. These investigators tried to use gossypol as a dye, but found it to be unstable when exposed to light. The chemical was eventually named gossypol because …
Number of citations: 118 www.tandfonline.com
S Qian, Z Wang - Annual review of Pharmacology and …, 1984 - annualreviews.org
… If gossypol is … of gossypol cannot be explained by this structure. In an attempt to clarify the multiplicity of reactions of gossypol, Adams & Geissman (24) proposed that gossypol exists in …
Number of citations: 350 www.annualreviews.org
ICN Gadelha, NBS Fonseca, SCS Oloris… - The Scientific World …, 2014 - hindawi.com
… gossypol concentrations but different free gossypol concentrations had similar total plasma gossypol … reduced free gossypol concentration but not the total gossypol concentration; …
Number of citations: 282 www.hindawi.com
EM Coutinho - Contraception, 2002 - Elsevier
… large quantities of gossypol from the … gossypol at the dose of 20 mg/day as a contraceptive. The purpose of the study, sponsored by the Chinese government, was to introduce gossypol …
Number of citations: 292 www.sciencedirect.com
JA Kenar - Journal of the American Oil Chemists' Society, 2006 - Wiley Online Library
… gossypol was confirmed through gossypol’s total synthesis, completed by Edwards and colleague (36–38). With gossypol’… methods to remove gossypol and other gossypol-like pigments…
Number of citations: 163 aocs.onlinelibrary.wiley.com
RD Randel, CC Chase Jr, SJ Wyse - Journal of animal science, 1992 - academic.oup.com
… Gossypol is a toxic factor indigenous to the cotton plant genus Gossypiurn. Concentrations of free gossypol … Nonruminant animals are particularly sensitive to the toxic effects of gossypol…
Number of citations: 312 academic.oup.com
X Wang, TH Beckham, JC Morris, F Chen… - Journal of agricultural …, 2008 - ACS Publications
… gossypol has been conducted, few reports are available on the biological activities of the gossypol … optical forms of gossypol; eg, the (−)-gossypol enantiomer is more active than the (+)-…
Number of citations: 70 pubs.acs.org
R Adams, TA Geissman, JD Edwards - Chemical reviews, 1960 - ACS Publications
… The term “free gossypol” is defined as the gossypol that can be extracted from cottonseed or … ; “bound gossypol” is that which can be extracted only after acid treatment; “total gossypol” is …
Number of citations: 388 pubs.acs.org

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